molecular formula C18H20N2O B12558964 Ethanamine, 2,2'-oxybis[N-(phenylmethylene)- CAS No. 143029-04-3

Ethanamine, 2,2'-oxybis[N-(phenylmethylene)-

Katalognummer: B12558964
CAS-Nummer: 143029-04-3
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: FHQMUCDOIUTQBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- is a chemical compound with the molecular formula C16H20N2O. This compound is known for its unique structure, which includes an ethanamine backbone linked by an oxygen atom and substituted with phenylmethylene groups. It is used in various scientific and industrial applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- typically involves the reaction of ethanamine with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product along with water as a byproduct. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Organic solvents like ethanol or methanol

Industrial Production Methods

On an industrial scale, the production of Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- involves continuous flow reactors to ensure efficient mixing and heat transfer. The process is optimized to maximize yield and minimize byproducts. The use of fixed-bed reactors with acid-functionalized catalysts is common to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylmethylene groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

    Oxidation: Formation of oxides and ketones

    Reduction: Formation of amines and alcohols

    Substitution: Formation of substituted ethanamines

Wissenschaftliche Forschungsanwendungen

Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.

Wirkmechanismus

The mechanism of action of Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or polymer stabilization in industrial processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethanamine, 2,2’-oxybis-: Similar structure but lacks the phenylmethylene groups.

    N,N-Dimethylethanamine: Contains dimethyl groups instead of phenylmethylene groups.

    Benzylamine: Contains a benzyl group instead of the phenylmethylene linkage.

Uniqueness

Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- is unique due to its phenylmethylene substitution, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and allows for specific interactions in biological and industrial applications, making it a valuable compound in various fields.

Eigenschaften

CAS-Nummer

143029-04-3

Molekularformel

C18H20N2O

Molekulargewicht

280.4 g/mol

IUPAC-Name

N-[2-[2-(benzylideneamino)ethoxy]ethyl]-1-phenylmethanimine

InChI

InChI=1S/C18H20N2O/c1-3-7-17(8-4-1)15-19-11-13-21-14-12-20-16-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2

InChI-Schlüssel

FHQMUCDOIUTQBL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=NCCOCCN=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.